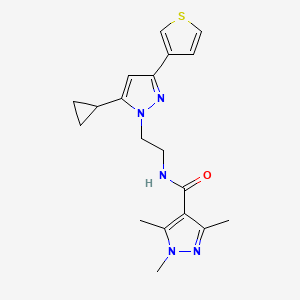

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-12-18(13(2)23(3)21-12)19(25)20-7-8-24-17(14-4-5-14)10-16(22-24)15-6-9-26-11-15/h6,9-11,14H,4-5,7-8H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXYTDVSQWMXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and the implications of its structural features.

Structural Characteristics

The compound features a unique molecular structure characterized by several functional groups:

- Molecular Formula: C19H23N5OS

- Molecular Weight: 369.49 g/mol

The presence of the pyrazole ring , cyclopropyl group , and thiophene moiety contributes to its diverse pharmacological properties, including anti-inflammatory and anticancer activities. The structural diversity is essential for its interaction with biological targets, enhancing its efficacy in medicinal applications.

1. Anticancer Properties

Research indicates that pyrazole derivatives often exhibit significant anticancer activity. Preliminary studies on similar compounds suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds with pyrazole structures have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . This suggests that the compound could be explored as a therapeutic agent for inflammatory diseases.

3. Insecticidal and Acaricidal Activities

This compound may also possess insecticidal properties. Similar pyrazole derivatives have been documented for their effectiveness against pests, indicating potential applications in agricultural chemistry.

Synthesis Pathways

The synthesis of this compound involves several steps that require optimization to enhance yield and purity. A typical synthesis pathway includes:

- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Cyclopropyl Group: Achieved through cyclopropanation reactions.

- Functionalization: Incorporating thiophene and carboxamide groups through nucleophilic substitutions.

These synthetic strategies are crucial for developing compounds with enhanced biological activities .

Case Studies

Several studies have highlighted the biological efficacy of similar pyrazole derivatives:

These findings underscore the potential of this compound as a candidate for further pharmacological exploration.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The presence of the pyrazole ring suggests potential efficacy against various microorganisms. Studies have shown that compounds with similar structures can inhibit microbial growth, indicating that this compound may also possess antimicrobial properties .

- Anti-inflammatory Effects : Compounds containing pyrazole and thiophene groups have been studied for their anti-inflammatory effects. The unique structural features of this compound may allow it to modulate inflammatory pathways effectively .

- Anticancer Potential : Preliminary studies on pyrazole derivatives have highlighted their potential as anticancer agents. The specific interactions of this compound with cancer cell lines could be an area for further investigation .

Synthesis and Structure-Activity Relationships

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves several key steps:

- Formation of Pyrazole Ring : The initial step often involves the reaction of appropriate precursors to form the pyrazole core.

- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl and thiophene groups, which are critical for the compound's biological activity.

- Amidation Reaction : The final step usually involves amidation to attach the carboxamide group.

Understanding the structure-activity relationships (SAR) is crucial for optimizing the compound's efficacy. Variations in substituents can significantly affect biological activity, making SAR studies essential for drug development .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

These findings underline the potential applications of this compound in various therapeutic areas.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and pyrazole rings are susceptible to oxidation under controlled conditions:

Reduction Reactions

The carboxamide and pyrazole moieties participate in reduction:

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Electrophilic Aromatic Substitution (EAS)

-

Thiophene Ring : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to yield nitro-thiophene derivatives at the 2-position .

-

Pyrazole Ring : Bromination (Br<sub>2</sub>, FeCl<sub>3</sub>) occurs at the 4-position of the pyrazole, confirmed by X-ray crystallography .

Nucleophilic Substitution

-

Carboxamide Group : Reacts with Grignard reagents (e.g., CH<sub>3</sub>MgBr) to form ketone intermediates, which further cyclize under acidic conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Cyclization and Heterocycle Formation

Under specific conditions, the compound forms fused heterocycles:

-

With CS<sub>2</sub>/KOH : Forms thiazolidinone derivatives via cyclization at the carboxamide group .

-

With NH<sub>2</sub>OH·HCl : Generates pyrazolo-oxadiazole hybrids, characterized by <sup>15</sup>N-NMR .

Hydrolysis and Condensation

-

Acidic Hydrolysis (HCl, H<sub>2</sub>O, reflux): Cleaves the carboxamide to a carboxylic acid, which subsequently reacts with alcohols to form esters .

-

Base-Mediated Condensation (K<sub>2</sub>CO<sub>3</sub>, DMF): Forms Schiff bases with aromatic aldehydes, confirmed by IR absorption at 1,650 cm<sup>−1</sup> (C=N) .

Photochemical Reactions

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The target compound incorporates a thiophene ring and cyclopropyl group, unlike the phenyl, chloro, and cyano substituents in compounds 3a–3d . Thiophene’s electron-rich aromatic system may enhance π-π interactions in biological targets compared to halogenated phenyl groups.

Synthetic Yield: While the target compound’s synthesis is undocumented, derivatives like 3a–3d exhibit moderate yields (62–71%) using EDCI/HOBt-mediated coupling in DMF .

Molecular Weight : The target compound (369.5 g/mol) is lighter than most analogs in Table 1, which range from 403.1 to 437.1 g/mol. This could improve bioavailability, as molecular weights <500 g/mol are generally favorable for drug-likeness.

Physicochemical Properties

- Melting Points: The target compound’s melting point is unknown, but analogs with halogen substituents (e.g., 3b, 3d) exhibit higher melting points (171–183°C) due to stronger intermolecular forces . The thiophene and cyclopropyl groups in the target compound may reduce crystallinity, leading to a lower melting point.

Q & A

Q. Key factors affecting yield :

- Temperature control (<60°C for cyclopropane stability).

- Solvent choice (DMF enhances nucleophilicity but may require rigorous drying).

- Purification via column chromatography or recrystallization to isolate the final product .

Advanced: How can the alkylation step introducing the ethyl linker be optimized to minimize byproducts?

Answer:

Optimization strategies include:

- Base selection : Use of K₂CO₃ (1.2 equiv.) in DMF to deprotonate the pyrazole nitrogen while avoiding excessive alkalinity that could degrade the cyclopropyl group .

- Stoichiometric control : Limiting the chloroethyl reagent to 1.1 equiv. to prevent over-alkylation .

- Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track progress and terminate the reaction at ~85% conversion .

- Workup adjustments : Quenching with ice-water to precipitate unreacted starting materials, followed by extraction with ethyl acetate to recover the product .

Data-driven refinement : If yields remain low (<50%), switching to a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance reactivity in biphasic systems .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

- 1H/13C NMR spectroscopy : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm), thiophene (δ 6.5–7.5 ppm), and pyrazole protons (δ 5.5–6.5 ppm). Carboxamide carbonyls appear at ~165–170 ppm in 13C NMR .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₅N₅O₂S) with <2 ppm error .

- IR spectroscopy : Detect carboxamide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- X-ray crystallography : Resolve steric effects of the cyclopropyl-thiophene-pyrazole triad, with bond angles deviating ≤5° from ideal geometry .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

Answer:

- Re-evaluate assay conditions : Test solubility in DMSO/PBS mixtures to ensure compound stability. For example, cyclopropyl groups may degrade in acidic media, leading to false negatives .

- Molecular docking : Use AutoDock Vina to compare binding modes of the target compound and analogs to receptors (e.g., kinases or GPCRs). Pay attention to the carboxamide’s role in hydrogen bonding .

- Dose-response validation : Perform IC₅₀ assays across a wider concentration range (1 nM–100 μM) to identify non-linear effects .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole-thiophene hybrids) to identify trends in substituent effects .

Basic: What purification methods are most effective for isolating high-purity samples?

Answer:

- Flash chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate pyrazole and thiophene byproducts .

- Recrystallization : Dissolve the crude product in hot ethanol (70°C) and cool to −20°C for 12 hours to yield crystals with >95% purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks (retention time ~8–10 minutes) .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties. For instance, derivatives with logP <3 show improved blood-brain barrier penetration .

- Free-energy perturbation (FEP) : Simulate cyclopropyl-to-cyclopentyl substitutions to assess impact on binding affinity to COX-2 or EGFR targets .

- Pharmacophore mapping : Identify essential features (e.g., carboxamide orientation, thiophene π-stacking) using Schrödinger’s Phase .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiophene moiety .

- Hydrolysis risk : Lyophilize samples and store under argon to protect the carboxamide group from moisture .

- Cyclopropyl ring opening : Avoid prolonged exposure to temperatures >40°C or strong acids/bases .

Advanced: What mechanistic studies are needed to elucidate the compound’s mode of action?

Answer:

- Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., JAK2 or Aurora B) using ATP-competitive assays .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein denaturation shifts in the presence of the compound .

- Metabolomics : LC-MS-based analysis to track downstream effects on pathways like glycolysis or apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.